molecular formula C18H18ClN5OS B4285006 N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B4285006
M. Wt: 387.9 g/mol
InChI Key: LPCMWWUDZKEPCL-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives This compound is characterized by the presence of a benzothiadiazole ring fused with a piperazine ring, which is further substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole core, which can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine . The resulting benzothiadiazole is then subjected to further reactions to introduce the piperazine and chlorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling of the benzothiadiazole core with the piperazine and chlorophenyl moieties.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiadiazole ring to its corresponding dihydro derivative.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups onto the benzothiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives of the compound.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole ring acts as an electron-withdrawing group, which can influence the electronic properties of the compound and its interactions with biological molecules. The piperazine ring provides additional binding sites, enhancing the compound’s affinity for its targets. These interactions can modulate various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide stands out due to its unique combination of a benzothiadiazole ring with a piperazine ring and a chlorophenyl group. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c19-13-4-1-2-7-16(13)24-10-8-23(9-11-24)12-17(25)20-14-5-3-6-15-18(14)22-26-21-15/h1-7H,8-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCMWWUDZKEPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
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N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
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N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
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N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
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N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
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N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide

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